molecular formula C26H22N4O2 B2630128 6-(2-(2,4-dimethylphenyl)-2-oxoethyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one CAS No. 1215658-61-9

6-(2-(2,4-dimethylphenyl)-2-oxoethyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one

Cat. No.: B2630128
CAS No.: 1215658-61-9
M. Wt: 422.488
InChI Key: VEGUFQLQDSFPTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-(2,4-dimethylphenyl)-2-oxoethyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one is a useful research compound. Its molecular formula is C26H22N4O2 and its molecular weight is 422.488. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Techniques : The compound has been a subject of research for its synthesis methods. For instance, a study by Chern et al. (1988) discusses the synthesis of related compounds like 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one from anthranilamide, highlighting various synthesis techniques (Chern et al., 1988).

  • Structural Analysis : Research by Sun et al. (2021) on related compounds, such as 4-(furan-2-ylmethyl)-1-(thiomorpholinomethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, emphasizes the importance of structural analysis, including X-ray diffraction and DFT studies, for understanding the properties of such compounds (Sun et al., 2021).

Pharmacological Research

  • Receptor Binding Activity : A study by Francis et al. (1991) on a series of novel [1,2,4]triazolo[1,5-c]quinazolin-5(6H)-ones found that these compounds showed high affinity for the benzodiazepine receptor, indicating their potential in pharmacological research (Francis et al., 1991).

  • Antibacterial and Anticancer Activity : Singh et al. (2010) conducted research on derivatives of similar compounds, highlighting their potential antibacterial and anticancer activities. This suggests possible applications in the development of new therapeutic agents (Singh et al., 2010).

  • Antiproliferative Agents : Pokhodylo et al. (2020) explored the antiproliferative effects of compounds like (5-amino-1H1,2,3-triazol-4-yl)quinazolin-4(3H)-ones on various cancer cells, providing insights into their potential use in cancer treatment (Pokhodylo et al., 2020).

Environmental and Chemical Studies

  • Green Synthesis : Mousavi et al. (2015) detailed a more environmentally benign synthesis of related compounds, indicating a shift towards more sustainable and eco-friendly chemical processes (Mousavi et al., 2015).

  • Chemical Transformations : Al-Salahi and Geffken (2011) discussed the chemical transformation of similar compounds, pointing to the versatility of these compounds in chemical reactions (Al-Salahi & Geffken, 2011).

Properties

IUPAC Name

6-[2-(2,4-dimethylphenyl)-2-oxoethyl]-2-(4-methylphenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O2/c1-16-8-11-19(12-9-16)24-27-25-21-6-4-5-7-22(21)29(26(32)30(25)28-24)15-23(31)20-13-10-17(2)14-18(20)3/h4-14H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEGUFQLQDSFPTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=N2)C4=CC=CC=C4N(C3=O)CC(=O)C5=C(C=C(C=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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